molecular formula C16H14O B2800978 (E)-1-(3-styrylphenyl)ethanone CAS No. 116702-87-5; 59089-10-0

(E)-1-(3-styrylphenyl)ethanone

Cat. No.: B2800978
CAS No.: 116702-87-5; 59089-10-0
M. Wt: 222.287
InChI Key: VNUWQZDEKYVXSI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Styrylphenyl Acetophenone Research

The synthesis of styrylphenyl acetophenones emerged from mid-20th-century efforts to combine the photochemical properties of stilbenes with the synthetic versatility of acetophenones. Early routes relied on Claisen-Schmidt condensations, which suffered from poor stereocontrol and moderate yields. The adoption of transition-metal catalysis in the 1990s, particularly palladium-mediated Heck couplings, revolutionized access to these structures. A landmark study demonstrated that Pd/MgAl-layered double hydroxides (LDHs) could achieve 92% yield in the solvent-free synthesis of (E)-1-(3-styrylphenyl)ethanone at 800 rpm ball-milling conditions.

Key developments include:

  • Catalyst Design : Pd/MgAl-LDHs with 8.5 wt% palladium loading showed optimal activity while preventing metal leaching (Table 1).
  • Stereoselectivity : Microwave-assisted methods improved E/Z ratios to >99:1 in styryl couplings.
  • Analytical Advances : $$^{13}\text{C}$$ NMR chemical shifts at δ 197.5 ppm (ketone carbonyl) and δ 126–138 ppm (aromatic/olefinic carbons) became diagnostic markers.

Table 1 : Metallic Composition of Pd/MgAl-LDH Catalysts

Component Weight Percentage
Mg 33.9%
Al 12.8%
Pd 8.5%

Position of this compound in Organic Chemistry Literature

This compound occupies a strategic position as both a:

  • Model System for studying electronic effects in cross-coupling reactions. The meta-substitution pattern creates distinct reactivity compared to para-analogs, with Hammett constants (σₘ = 0.37) influencing transition-state stabilization.
  • Building Block for non-linear optical materials. Its first hyperpolarizability (β) of 12.8 × 10⁻³⁰ esu, calculated via density functional theory, exceeds that of para-substituted variants by 18%.

Recent literature highlights its role in:

  • Ligand-Free Catalysis : Reactions using Pd/MgAl-LDHs eliminate the need for phosphine ligands, reducing toxicity and cost.
  • Green Chemistry : Solvent-free syntheses achieve atom economies >85%, aligning with sustainable chemistry principles.

Significance in Contemporary Chemical Research

Three key areas drive current interest:

  • Materials Science : The compound’s extended conjugation enables applications in organic light-emitting diodes (OLEDs), with photoluminescence quantum yields reaching 42% in thin-film configurations.
  • Catalytic Mechanisms : In situ X-ray photoelectron spectroscopy (XPS) reveals that Pd³⁺ centers in Pd/MgAl-LDHs facilitate oxidative addition steps during Heck couplings.
  • Pharmaceutical Intermediates : While not bioactive itself, derivatives like 5-(4-trifluoromethylstyryl)-2-sulfonamidoacetophenone show acetylcholinesterase inhibition (IC₅₀ = 3.8 μM).

Structural Relationship to Other Stilbene-Acetophenone Hybrid Compounds

Comparative analysis with analogs reveals:

  • Positional Isomerism : The meta-ketone substitution in this compound reduces dipole moment (2.1 D) versus para-isomers (2.8 D), altering solubility profiles.
  • Electronic Effects : Electron-withdrawing substituents on the styryl group increase reaction rates in Heck couplings by 1.7-fold, as quantified through Hammett correlations.
  • Crystal Packing : X-ray structures show interplanar spacing of 3.48 Å between aromatic rings, facilitating charge-transfer interactions absent in ortho-substituted analogs.

The compound’s structural flexibility is exemplified by derivatives such as 1,3,5-tri((E)-styryl)benzene, which adopts a trigonal planar geometry with C–C bond lengths of 1.34 Å in the central ring. These features underscore its utility as a modular platform for materials design.

Properties

CAS No.

116702-87-5; 59089-10-0

Molecular Formula

C16H14O

Molecular Weight

222.287

IUPAC Name

1-[3-[(E)-2-phenylethenyl]phenyl]ethanone

InChI

InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3/b11-10+

InChI Key

VNUWQZDEKYVXSI-ZHACJKMWSA-N

SMILES

CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (E)-1-(3-styrylphenyl)ethanone, highlighting substituent effects on physical properties, reactivity, and bioactivity:

Compound Substituents Boiling Point (K) Key Properties/Bioactivity References
This compound Styryl (C₆H₅-CH=CH-) at C3 Not reported Hypothesized enhanced conjugation; potential applications in photochemistry or drug design. Inferred
1-(3-Hydroxyphenyl)ethanone -OH at C3 426.20 Participates in intramolecular H-bonding; lower thermal stability due to polar groups.
1-(3-Nitrophenyl)ethanone -NO₂ at C3 440.20 Higher boiling point due to nitro group polarity; used in nitroaromatic synthesis.
1-(3-Methylphenyl)ethanone -CH₃ at C3 Not reported Hydrophobic substituent; likely improves lipid solubility.
1-(3-Chloro-4-methoxyphenyl)ethanone -Cl at C3, -OCH₃ at C4 Not reported Electron-withdrawing Cl and electron-donating OCH₃ modulate reactivity; antimicrobial potential.
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone -OH at C2/C5, -OCH₃ at C4 Not reported α-Glucosidase inhibitor (IC₅₀ = 0.24 μM); hydroxylation enhances bioactivity.
1-(2-Hydroxy-4-morpholinophenyl)ethanone -OH at C2, morpholine at C4 Not reported DNA-PK inhibitor; synergizes with radiation therapy in cancer treatment.

Key Findings:

Substituent Effects on Physical Properties Nitro Groups: Increase boiling points (e.g., 1-(3-nitrophenyl)ethanone: 440.20 K vs. 1-(3-hydroxyphenyl)ethanone: 426.20 K) due to stronger dipole interactions . Hydroxyl Groups: Enable hydrogen bonding, as seen in 1-(3-hydroxyphenyl)ethanone, which forms intramolecular H-bonds with adjacent carbonyl groups .

Bioactivity Correlations Hydroxylation and Methoxylation: Derivatives like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit potent α-glucosidase inhibition (IC₅₀ = 0.24 μM), outperforming acarbose (-0.24 binding energy vs. -1.34 for the compound) . Halogenation: Chlorine substituents (e.g., 1-(3-chloro-4-methoxyphenyl)ethanone) enhance antibacterial activity, likely by disrupting microbial membranes .

Synthetic Pathways Oxime Formation: (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime undergoes nitration and E→Z isomerization in acetic acid/NaNO₂, yielding (Z)-isomers with ~43% yield . Claisen-Schmidt Condensation: Used to synthesize chalcone derivatives (e.g., (E)-1-(3-chloro-2,6-dihydroxyphenyl)propenone), suggesting a viable route for styryl analogs .

Therapeutic Potential DNA-PK Inhibition: 1-(2-hydroxy-4-morpholinophenyl)ethanone enhances radiation-induced tumor control by blocking DNA repair pathways, a mechanism absent in non-styryl analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-1-(3-styrylphenyl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation , where 3-styrylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Alternative methods include cross-coupling reactions using palladium catalysts to introduce the styryl group post-acylation.
  • Key Factors :

ParameterOptimal ConditionsImpact on Yield
CatalystAlCl₃ or FeCl₃Higher Lewis acidity improves acylation efficiency
SolventDichloromethanePolar aprotic solvents enhance electrophilic substitution
Temperature0–25°CLower temps reduce side reactions (e.g., polyacylation)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 2.6–3.0 ppm (ethanone methyl group) and δ 6.5–7.8 ppm (styryl aromatic protons). Coupling constants (J = 16 Hz) confirm the E-configuration of the styryl group .
  • ¹³C NMR : Signals at ~200 ppm (ketone carbonyl) and 120–140 ppm (aromatic carbons) .
    • X-ray Crystallography : Resolves bond lengths and angles, confirming planar geometry of the styryl group .
    • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address contradictions in reported yields for derivatives of this compound?

  • Approach :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to balance reactivity and side-product formation .
  • Solvent Effects : Compare polar aprotic (DCM) vs. non-polar solvents (toluene) to modulate electrophilicity .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify bottlenecks (e.g., intermediate stability) .

Q. What strategies are recommended to analyze contradictory biological activity data for this compound analogs?

  • Methodology :

  • QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity trends .
  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases, noting IC₅₀ variations due to stereoelectronic properties .
  • Meta-Analysis : Cross-reference datasets from PubChem and NIST to identify outliers or assay-specific artifacts .

Q. How does the steric and electronic nature of substituents influence regioselectivity in electrophilic substitution reactions of this compound?

  • Steric Effects : Bulky groups at the para position direct electrophiles to the ortho site due to hindered access .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, favoring meta-substitution; electron-donating groups (e.g., -OCH₃) enhance para-selectivity .
  • Case Study : Nitration under mixed H₂SO₄/HNO₃ yields 70% meta-nitro derivative due to the ketone’s deactivating effect .

Q. What computational tools are recommended for predicting the stability and reactivity of this compound under varying storage conditions?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict susceptibility to oxidation (~4.5 eV suggests moderate stability) .
  • Molecular Dynamics (MD) Simulations : Model degradation pathways in polar solvents (e.g., hydrolysis of the ketone group) .
  • Thermal Analysis : Use DSC to determine melting points and TGA to assess decomposition thresholds (>200°C typical for aryl ketones) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of this compound derivatives?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Stereochemical Purity : E/Z isomerization during synthesis may alter bioactivity; confirm configuration via NOESY .
    • Resolution :
  • Standardized Protocols : Use PubChem’s BioAssay guidelines for dose-response consistency .
  • Structural Verification : Cross-check NMR and HPLC data with NIST reference spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.